molecular formula C20H18FN3O2 B14869717 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one

Cat. No.: B14869717
M. Wt: 351.4 g/mol
InChI Key: VSKUHLTZEOLVQV-UHFFFAOYSA-N
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Description

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a phenethyl group and a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving an appropriate amine and a carbonyl compound. The phenethyl group is usually added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H18FN3O2/c21-17-8-4-7-15(11-17)20-22-19(23-26-20)16-12-18(25)24(13-16)10-9-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12-13H2

InChI Key

VSKUHLTZEOLVQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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